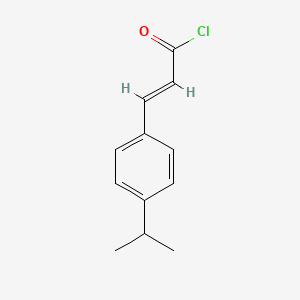

(2E)-3-(4-Isopropylphenyl)acryloyl chloride

Descripción general

Descripción

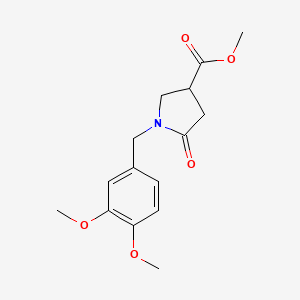

“(2E)-3-(4-Isopropylphenyl)acryloyl chloride” is a chemical compound that belongs to the class of organic compounds known as acyl chlorides. Acyl chlorides are organic compounds containing a functional group -COCl. Their general formula is RC(O)Cl, where R is an organic group .

Chemical Reactions Analysis

As an acyl chloride, “this compound” would be expected to be highly reactive. It would react with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides, respectively .Aplicaciones Científicas De Investigación

1. Polymer Synthesis and Modification

Thermoresponsive Homopolymers : A study by Jiang et al. (2014) detailed the synthesis of a new acrylamide monomer using isopropylamide groups, which were prepared through reactions including the use of acryloyl chloride. These homopolymers exhibited thermoresponsive properties, with their solubility adjustable by pH and CO2 levels (Jiang, Feng, Lu, & Huang, 2014).

Poly(acrylate) and Aggregation-Induced Emission (AIE) : Zhou et al. (2014) synthesized acrylate monomers with AIE characteristics by reacting phenol with bromoalkanol, followed by treatment with acryloyl chloride. These monomers were polymerized into high molecular-weight AIE-active polymers, potentially useful in sensing applications, especially for detecting nitro compounds (Zhou, Li, Chua, Yan, Tang, & Xu, 2014).

Hydrophobic Functional Monomers : Abdelaty (2019) synthesized functional hydrophobic acrylate monomers, including the use of acryloyl chloride, for the development of environmentally responsive polymers. These polymers could be utilized in bio-separation processes and the formation of responsive hydrogels (Abdelaty, 2019).

2. Biomedical Applications and Drug Delivery

Drug Release from Polymeric Hydrogels : Arun and Reddy (2005) investigated the drug release behavior from hydrogels made from acrylate monomers, including those synthesized using acryloyl chloride. This research could be significant for developing drug delivery systems (Arun & Reddy, 2005).

pH-Sensitive Hydrogels for Drug Delivery : Mahkam (2010) developed pH-sensitive methacrylic-type polymeric prodrugs, linking acryloyl ester with other compounds for intestinal-specific drug delivery, demonstrating the utility of acrylate derivatives in targeted drug release systems (Mahkam, 2010).

Antimicrobial Polymeric Drugs : Research by Arun, Reddy, and Rajkumar (2003) on the synthesis and characterization of polymeric drugs including acryloyl chloride derivatives showed potential in antimicrobial applications (Arun, Reddy, & Rajkumar, 2003).

3. Surface Modification and Antibacterial Applications

- Antibacterial Surfaces : Tiller et al. (2001) developed glass surfaces modified with polyacrylates, including the use of acryloyl chloride, that exhibited strong antibacterial properties, potentially useful in healthcare settings (Tiller, Liao, Lewis, & Klibanov, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFPYYUXIKTZMV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

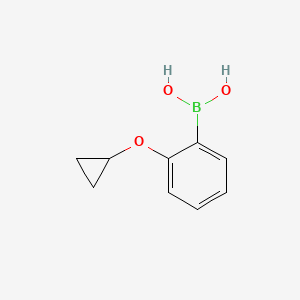

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)

![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)